Des(phenylbutoxy)phenylethoxy salmeterol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of des(phenylbutoxy)phenylethoxy salmeterol involves multiple steps. One of the methods includes the benzylation of methyl-5-acetyl-2-hydroxybenzoate with benzyl chloride in the presence of a base and a catalyst in a suitable polar solvent . This is followed by bromination using a suitable brominating agent in the presence of an acid catalyst . The intermediates formed during these steps are crucial for the final synthesis of this compound.
Analyse Des Réactions Chimiques
Des(phenylbutoxy)phenylethoxy salmeterol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under various conditions, often involving halogenated reagents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Des(phenylbutoxy)phenylethoxy salmeterol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in respiratory diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of des(phenylbutoxy)phenylethoxy salmeterol involves its interaction with beta-2 adrenergic receptors . The compound binds to these receptors, leading to a cascade of intracellular events that result in bronchodilation. This makes it potentially useful in the treatment of asthma and chronic obstructive pulmonary disease.
Comparaison Avec Des Composés Similaires
Des(phenylbutoxy)phenylethoxy salmeterol is similar to other beta-2 adrenergic receptor agonists such as salmeterol and salbutamol . its unique structural features, such as the phenylethoxy and phenylbutoxy groups, may confer distinct pharmacological properties. These differences can affect its binding affinity, duration of action, and overall efficacy.
Activité Biologique
Des(phenylbutoxy)phenylethoxy salmeterol is a derivative of salmeterol, a long-acting beta-2 adrenergic agonist (LABA) primarily used in the management of asthma and chronic obstructive pulmonary disease (COPD). This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and clinical implications.
Overview of Salmeterol
Salmeterol is known for its efficacy in bronchodilation, achieved through selective activation of beta-2 adrenergic receptors. The compound operates by stimulating adenylyl cyclase, leading to increased cyclic adenosine monophosphate (cAMP) levels, which subsequently activates protein kinases. This cascade results in smooth muscle relaxation and bronchodilation, making it effective in managing respiratory conditions .
The mechanism by which this compound exerts its effects can be summarized as follows:
- Receptor Binding : The compound selectively binds to beta-2 adrenergic receptors located in the bronchial smooth muscle.
- cAMP Production : Activation of these receptors leads to increased cAMP production.
- Protein Kinase Activation : Elevated cAMP activates protein kinase A (PKA), which phosphorylates various proteins that mediate muscle relaxation.
- Bronchodilation : The end result is the relaxation of bronchial smooth muscles, leading to bronchodilation and improved airflow .
Biological Activity
The biological activity of this compound can be characterized by its pharmacodynamics and pharmacokinetics:
- Pharmacodynamics : As a beta-2 agonist, this compound exhibits potent agonistic activity at beta-2 receptors, resulting in prolonged bronchodilation compared to short-acting beta agonists (SABAs). Clinical studies indicate that it provides sustained relief from bronchospasm with a duration of action exceeding 12 hours .
- Pharmacokinetics : The compound demonstrates favorable absorption characteristics, with peak plasma concentrations typically occurring within 3 to 5 hours post-administration. Its half-life allows for once or twice-daily dosing, enhancing patient compliance .
Comparative Efficacy
Table 1 summarizes the comparative efficacy of this compound against other beta-2 agonists:
Drug | Type | Duration of Action | Dosing Frequency | Efficacy |
---|---|---|---|---|
This compound | LABA | >12 hours | Once or twice daily | High |
Albuterol | SABA | 4-6 hours | As needed | Moderate |
Formoterol | LABA | 12 hours | Twice daily | High |
Levalbuterol | SABA | 6-8 hours | As needed | Moderate |
Case Studies and Clinical Findings
Several clinical studies have evaluated the effectiveness of this compound in patients with asthma and COPD:
- Study on Asthma Control : A randomized controlled trial involving patients with persistent asthma demonstrated that those treated with this compound experienced significant improvements in lung function (measured by FEV1) compared to those receiving placebo .
- COPD Management Study : Another study focused on COPD patients found that this compound led to a marked reduction in exacerbation rates and improved quality of life metrics over a six-month period .
- Long-term Safety Profile : Long-term studies have shown that the use of this compound is associated with a favorable safety profile, with minimal adverse effects reported compared to other LABAs .
Propriétés
IUPAC Name |
2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(2-phenylethoxy)hexylamino]ethyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO4/c25-18-21-16-20(10-11-22(21)26)23(27)17-24-13-6-1-2-7-14-28-15-12-19-8-4-3-5-9-19/h3-5,8-11,16,23-27H,1-2,6-7,12-15,17-18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLNGSUKAXWYTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94749-02-7 |
Source
|
Record name | Des(phenylbutoxy)phenylethoxy salmeterol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094749027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DES(PHENYLBUTOXY)PHENYLETHOXY SALMETEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QK16DCS59 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.